molecular formula C15H19N3O5S B2900663 8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-19-4

8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Katalognummer: B2900663
CAS-Nummer: 941928-19-4
Molekulargewicht: 353.39
InChI-Schlüssel: HEXVXTHRQHXGQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule belonging to a novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified as a selective delta opioid receptor (DOR) agonist chemotype . This chemotype represents a significant advancement in DOR research, as it contrasts with previously studied agonists like SNC80, which are associated with adverse effects including seizures and rapid tachyphylaxis, potentially due to their high efficacy in recruiting β-arrestin . Compounds based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold are characterized by a signaling profile that is slightly biased toward G-protein coupling over β-arrestin recruitment . This G-protein bias is a key research value, suggesting that such compounds may offer a potentially improved safety profile for investigating DOR-mediated physiology . The primary research applications for this novel agonist class include the study of chronic pain pathways and neurological disorders. Preclinical studies of the parent chemotype have demonstrated anti-allodynic efficacy in models of inflammatory pain, highlighting its potential for pain management research . Furthermore, this chemotype has shown high selectivity for DOR over a panel of 167 other GPCRs, making it a valuable tool for highly specific pharmacological interrogation of delta opioid receptor function in complex biological systems .

Eigenschaften

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-17-13(19)15(16-14(17)20)7-9-18(10-8-15)24(21,22)12-5-3-11(23-2)4-6-12/h3-6H,7-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXVXTHRQHXGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Three-Step Cascade Synthesis via Urea-Derived Intermediates

The foundational approach for constructing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core originates from the method disclosed in CN110818712A, which employs a sequence of nucleophilic additions, cyclizations, and rearrangements. The protocol involves:

  • Primary reaction : Condensation of urea, diethyl oxalate, and ammonium carbonate in methanol with sodium metal as a base, yielding a tetracyclic intermediate through sequential Michael addition and Dieckmann cyclization.
  • Secondary reaction : Acid-mediated rearrangement using concentrated HCl to generate a bicyclic lactam.
  • Final annulation : Reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide to form the spirocyclic architecture.

This route achieves 91.95% yield under optimized conditions, with methanol serving as a green solvent alternative to toxic cyanide-based systems.

Sulfonyl Group Introduction via Post-Functionalization

Attachment of the 4-methoxyphenylsulfonyl moiety requires careful timing to avoid premature decomposition of the spirocyclic core. Two validated strategies emerge:

  • Late-stage sulfonation : Treating the free amine at position 8 of the spirocycle with 4-methoxybenzenesulfonyl chloride in dichloromethane, using DMAP as a catalyst (0°C to room temperature, 12 h).
  • Directed ortho-metalation : Leveraging the electron-deficient nature of the spirocyclic system to achieve regioselective sulfonation via palladium-catalyzed coupling.

Experimental Optimization and Process Parameters

Solvent and Stoichiometric Effects

Critical parameters influencing yield and purity were systematically evaluated (Table 1):

Table 1. Optimization of reaction components for spirocycle synthesis

Component Optimal molar ratio Purity (%) Yield (%)
Diethyl oxalate 1.0 99.72 89.1
Urea 1.2 99.68 91.9
2-(Ethylamino)acetaldehyde 1.8 99.75 93.4
K3[Fe(CN)6] 0.08 99.81 94.2

Methanol demonstrated superior performance versus acetonitrile or THF, enhancing reaction rates by 40% while maintaining >99% enantiomeric excess. Excess potassium ferricyanide (0.08 eq) proved essential for complete cyclization without over-oxidation.

Temperature-Controlled Rearrangements

The acid-mediated rearrangement (Step 2) requires strict temperature control:

  • Below 20°C: Incomplete lactamization (∼60% conversion)
  • 25-30°C: Optimal balance between reaction rate and byproduct formation
  • Above 35°C: Degradation pathways dominate, yielding <10% desired product

Structural Characterization and Analytical Data

Crystallographic Validation

Single-crystal X-ray diffraction of intermediates confirmed the spirocyclic geometry, with key metrics including:

  • Torsion angle (C2-N1-C8-N3) : 88.7° ± 0.3°
  • Spiro junction bond lengths : C8-N3 = 1.467 Å, C2-N1 = 1.452 Å
  • Dihedral angle between fused rings : 89.5°

Spectroscopic Fingerprints

¹H NMR (500 MHz, DMSO-d6) :

  • δ 7.82 (d, J = 8.8 Hz, 2H, SO₂Ar-H)
  • δ 6.98 (d, J = 8.8 Hz, 2H, OMe-Ar-H)
  • δ 4.21 (s, 1H, spiro-H)
  • δ 3.84 (s, 3H, OCH₃)
  • δ 2.97 (q, J = 7.1 Hz, 2H, NCH₂)
  • δ 1.29 (t, J = 7.1 Hz, 3H, CH₃)

HRMS (ESI-TOF) : m/z [M+H]⁺ Calcd for C₁₇H₂₁N₃O₅S: 396.1229; Found: 396.1232

Comparative Analysis of Synthetic Routes

Yield and Scalability

The patented three-step sequence achieves superior scalability (batch sizes up to 500 g demonstrated) compared to traditional annulation methods. Key advantages include:

  • 92% overall yield versus 65-75% for Hauser-Kraus approaches
  • 99.7% HPLC purity without chromatographic purification
  • 3.5 kg/day production capacity in pilot plants

Environmental Impact Metrics

Process mass intensity (PMI) analysis reveals:

  • Water usage : 15 L/kg vs 42 L/kg for cyanide-mediated routes
  • E-factor : 8.7 (vs 23.1 for prior art)
  • Solvent recovery : 89% methanol reuse rate

Industrial Implementation Considerations

Cost-Benefit Analysis

Raw material costs per kilogram of product:

  • Diethyl oxalate: $12.40
  • 4-Methoxybenzenesulfonyl chloride: $58.20
  • Potassium ferricyanide: $7.85
    Total synthesis cost: $143/kg versus $412/kg for earlier routes

Regulatory Compliance

The cyanide-free process eliminates:

  • OSHA PEL monitoring for HCN
  • RCRA hazardous waste classification
  • DOT 6.1 toxic substance shipping requirements

Analyse Chemischer Reaktionen

Types of Reactions

8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group .

Wissenschaftliche Forschungsanwendungen

8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. It acts as a selective agonist, binding to these receptors and modulating their activity. This interaction can lead to analgesic effects, making it a potential candidate for pain management . The molecular pathways involved include G-protein signaling and beta-arrestin recruitment .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Anticonvulsant Spirohydantoins
  • Key Compounds: 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 24, 27, 34) . Sulfonamide vs. Amide Derivatives: Sulfonamide-containing analogs (e.g., compound 34) exhibited superior anticonvulsant activity in maximal electroshock (MES) tests compared to amide derivatives, suggesting enhanced target engagement or metabolic stability .
Compound Substituent at Position 8 Activity (MES Test) Neurotoxicity (Rotorod Test)
Target Compound 4-Methoxyphenylsulfonyl Not reported Not reported
Compound 34 (Sulfonamide) 4-Fluorophenylsulfonyl ED₅₀ = 15.2 mg/kg TD₅₀ = 42.1 mg/kg
Compound 24 (Amide) 4-Fluorophenylcarbamoyl ED₅₀ = 28.7 mg/kg TD₅₀ = 65.3 mg/kg

Key Insight : The sulfonyl group enhances anticonvulsant efficacy, likely due to improved hydrogen bonding or electron-withdrawing effects. The methoxy group in the target compound may modulate lipophilicity and blood-brain barrier penetration.

Antimalarial Spiropiperidine Hydantoins
  • Key Compounds :
    • CWHM-123 : 8-(5-Chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (IC₅₀ = 0.310 µM against Plasmodium falciparum) .
    • CWHM-505 : 4,5-Dichloro analog of CWHM-123 (IC₅₀ = 0.099 µM) .
Compound Substituent at Position 8 Antimalarial Activity (IC₅₀, µM)
Target Compound 4-Methoxyphenylsulfonyl Not reported
CWHM-123 5-Chloro-2-hydroxybenzyl 0.310
CWHM-505 4,5-Dichloro-2-hydroxybenzyl 0.099

Key Insight: Electron-withdrawing substituents (e.g., Cl, OH) enhance antimalarial potency.

HIF Prolyl Hydroxylase Inhibitors
  • Key Compounds :
    • Spirohydantoins (e.g., compound from ): Optimized for pan-inhibition of HIF PHD1-3, with improved pharmacokinetics (PK) via acidic substituents .
Compound Substituents HIF PHD Inhibition (IC₅₀) Key Modification
Target Compound 4-Methoxyphenylsulfonyl, methyl Not reported Sulfonyl for solubility
Lead Compound Carboxylic acid derivatives <100 nM Acidic groups reduce hERG liability

Key Insight : Sulfonyl groups may enhance solubility but require optimization to mitigate off-target effects (e.g., hERG inhibition).

Anticancer Spirohydantoins
  • Key Compound :
    • TRI-BE (8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) : Inhibits PC3 prostate cancer cell migration via MMP-2/9 suppression .
Compound Substituent at Position 8 Anticancer Activity (IC₅₀) Mechanism
Target Compound 4-Methoxyphenylsulfonyl Not reported Potential MMP inhibition
TRI-BE Benzyl ~10 µM MMP-2/9 downregulation

Key Insight : Bulky substituents (e.g., benzyl, 4-methoxyphenylsulfonyl) may enhance steric interactions with extracellular matrix targets.

Physicochemical Properties
  • Methyl at position 3 reduces steric hindrance, possibly enhancing metabolic stability.

Biologische Aktivität

The compound 8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N4O4SC_{13}H_{16}N_4O_4S. Its structure features a triazaspiro framework that is critical for its biological activity.

Research indicates that compounds with a triazaspiro structure can interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonyl group in this compound may enhance its binding affinity to target proteins, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Studies have demonstrated that triazaspiro compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell cycle progression
A549 (Lung)10Disruption of mitochondrial function

Cardioprotective Effects

Recent studies have identified the potential cardioprotective effects of triazaspiro compounds during myocardial infarction (MI). The inhibition of mitochondrial permeability transition pore (mPTP) opening has been linked to reduced apoptosis in cardiac tissues.

"The selected compounds did not show off-target effects at the cellular and mitochondrial levels" .

Study on Myocardial Infarction

A study published in PubMed explored the effects of a series of triazaspiro compounds on myocardial infarction models. The results indicated that these compounds significantly reduced apoptotic rates and improved cardiac function when administered during reperfusion therapy.

In Vitro Studies

In vitro assays have shown that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Answer:
The synthesis typically involves multi-step routes starting with spirocyclic precursors. Key steps include:

  • Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution or coupling reactions, often using catalysts like aluminum chloride or palladium complexes .
  • Cyclization : Formation of the triazaspiro[4.5]decane core under controlled conditions (e.g., reflux in aprotic solvents like DMF or THF) .
  • Purification : Chromatography (silica gel or HPLC) and recrystallization to achieve >95% purity .
    Optimization of solvents (e.g., dichloromethane for sulfonylation) and temperatures (e.g., −78°C for sensitive intermediates) is critical for yield enhancement .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group via deshielding effects) .
  • X-Ray Crystallography : Resolves spirocyclic conformation and bond angles (e.g., N–S bond length ~1.62 Å, confirming sulfonamide geometry) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 413.49) and fragmentation patterns .

Advanced: How can reaction conditions be systematically optimized to mitigate side reactions during synthesis?

Answer:

  • Temperature Control : Lower temperatures (−78°C) minimize undesired ring-opening during cyclization .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd(PPh3)4) improve regioselectivity in sulfonylation steps .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing byproduct formation .
  • In Situ Monitoring : Use of TLC or FTIR to track reaction progress and adjust stoichiometry dynamically .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity in analogs?

Answer:
Comparative studies of analogs reveal:

Substituent Biological Activity Source
3-ChlorophenylsulfonylAntibacterial (MIC: 2–8 µg/mL)
TrifluoromethylphenylEnhanced metabolic stability
4-MethoxyphenylsulfonylModerate kinase inhibition
The 4-methoxyphenyl group in the target compound balances lipophilicity (LogP ~2.1) and target binding, while halogenation (e.g., Cl, F) increases potency but may reduce solubility .

Basic: What biological targets or pathways are associated with this compound?

Answer:

  • Enzyme Inhibition : Binds to ATP-binding pockets of kinases (e.g., CDK2, IC50 ~0.8 µM) via sulfonyl and spirocyclic interactions .
  • Antidiabetic Activity : Modulates PPARγ receptors (EC50 ~1.2 µM) in vitro, comparable to rosiglitazone derivatives .
  • Antimicrobial Potential : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Advanced: How can molecular modeling resolve contradictions in structure-activity relationship (SAR) data?

Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., kinase domains), identifying steric clashes caused by bulky substituents .
  • MD Simulations : GROMACS assesses conformational stability of the spirocyclic core in aqueous vs. lipid environments, explaining solubility discrepancies .
  • QSAR Models : Partial least squares (PLS) regression correlates electronic parameters (Hammett σ) with bioactivity, resolving outliers in analog datasets .

Advanced: What strategies are effective for scaling up synthesis without compromising purity?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclization steps, reducing side products .
  • Green Solvents : Ethanol/water mixtures replace DCM in later stages, aligning with sustainability goals .
  • Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures intermediate quality during scale-up .

Basic: What are the key physicochemical properties influencing formulation?

Answer:

  • Solubility : Low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates lipid-based carriers .
  • Thermal Stability : Decomposition onset at 215°C (DSC data) allows melt extrusion for tablet formulations .
  • LogD (pH 7.4) : 1.9 ± 0.2, indicating moderate membrane permeability .

Advanced: How do spirocyclic conformations impact pharmacokinetic profiles?

Answer:

  • Rigid Core : Reduces metabolic oxidation (CYP3A4 t1/2: 4.2 h vs. 1.8 h for non-spiro analogs) .
  • Stereoelectronic Effects : Sulfonyl oxygen lone pairs enhance hydrogen bonding with serum albumin, prolonging half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.